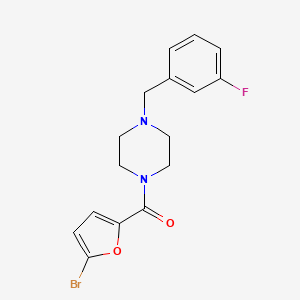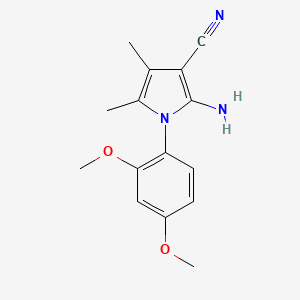
N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide
説明
N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide, also known as MLCK Inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is used as an inhibitor of Myosin Light Chain Kinase (MLCK), which is an enzyme that plays a crucial role in the regulation of smooth muscle contraction. The inhibition of MLCK by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has shown promising results in various research studies, making it a potential candidate for the treatment of various diseases.
作用機序
N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide acts as a competitive inhibitor of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide, which is an enzyme that phosphorylates myosin light chain and regulates smooth muscle contraction. The inhibition of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide leads to the inhibition of smooth muscle contraction, which has various physiological effects.
Biochemical and Physiological Effects:
The inhibition of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has various biochemical and physiological effects, some of which are as follows:
1. Inhibition of Smooth Muscle Contraction: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide plays a crucial role in the regulation of smooth muscle contraction, and its inhibition by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide leads to the inhibition of smooth muscle contraction.
2. Inhibition of Cell Proliferation: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has been found to be overexpressed in various types of cancer cells, and its inhibition by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide leads to the inhibition of cancer cell proliferation.
3. Inhibition of Cell Migration: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has been implicated in the regulation of cell migration, and its inhibition by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide leads to the inhibition of cell migration.
実験室実験の利点と制限
The use of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide in lab experiments has various advantages and limitations, some of which are as follows:
Advantages:
1. Specific Inhibition of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide acts as a specific inhibitor of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide, which makes it a valuable tool in studying the role of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide in various physiological and pathological processes.
2. Potent Inhibitor: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has been found to be a potent inhibitor of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide, which makes it a valuable tool in studying the effects of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide inhibition.
Limitations:
1. Limited Solubility: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has limited solubility in aqueous solutions, which can limit its use in various lab experiments.
2. Non-specific Effects: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has been found to have non-specific effects on various enzymes, which can limit its use in studying the specific effects of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide inhibition.
将来の方向性
The use of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide in scientific research has various future directions, some of which are as follows:
1. Development of Novel N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide Inhibitors: The development of novel N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide inhibitors based on the structure of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide can lead to the development of more potent and specific inhibitors.
2. Clinical Trials: The potential applications of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide in the treatment of various diseases warrant further clinical trials to evaluate its efficacy and safety.
3. Mechanistic Studies: The elucidation of the mechanisms underlying the effects of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide can lead to a better understanding of the role of N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide in various physiological and pathological processes.
科学的研究の応用
N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications of this compound are as follows:
1. Cancer Research: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has been found to be overexpressed in various types of cancer cells, and its inhibition by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has shown promising results in inhibiting cancer cell proliferation and migration.
2. Cardiovascular Research: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide plays a crucial role in the regulation of smooth muscle contraction in blood vessels, and its inhibition by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has shown potential in the treatment of various cardiovascular diseases such as hypertension and atherosclerosis.
3. Neurological Research: N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has been implicated in the pathogenesis of various neurological disorders such as Alzheimer's disease and Parkinson's disease, and its inhibition by N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide has shown potential in the treatment of these disorders.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-propylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-3-8-21(18,19)12-7-5-4-6-11(12)14(17)15-13-9-10(2)20-16-13/h4-7,9H,3,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIBHFORRNPGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-3-isoxazolyl)-2-(propylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-oxopropyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4672450.png)
![4-methoxy-N-[2-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4672457.png)


![3-allyl-5-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672484.png)
![2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4672498.png)
![2-(allylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4672500.png)
![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4672509.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(2-methoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4672518.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-methylglycinamide](/img/structure/B4672533.png)
![4-chloro-1-(4-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4672539.png)
![N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4672543.png)
![3-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4672548.png)